4'-Thio-2',3'-dideoxyguanosine

Description

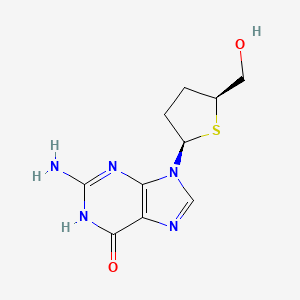

Structure

2D Structure

3D Structure

Properties

CAS No. |

137719-32-5 |

|---|---|

Molecular Formula |

C10H13N5O2S |

Molecular Weight |

267.31 g/mol |

IUPAC Name |

2-amino-9-[(2R,5S)-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O2S/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6+/m0/s1 |

InChI Key |

OPGJSXWJBUADGE-NTSWFWBYSA-N |

Isomeric SMILES |

C1C[C@@H](S[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N |

Canonical SMILES |

C1CC(SC1CO)N2C=NC3=C2N=C(NC3=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Thio 2 ,3 Dideoxyguanosine and Congeneric Analogues

Stereospecific Synthetic Routes to 4'-Thionucleosides

The creation of 4'-thionucleosides, where the oxygen atom in the furanose ring is replaced by a sulfur atom, requires precise control over stereochemistry. This is often achieved through multi-step syntheses starting from chiral precursors or by modifying existing carbohydrate scaffolds.

Derivation from Chiral Precursors (e.g., L-Glutamic Acid)

A notable stereospecific synthesis of 2',3'-dideoxy-4'-thionucleoside analogues begins with the chiral precursor L-glutamic acid. nih.govresearchgate.net This approach leverages the inherent chirality of the starting material to establish the correct stereochemistry in the final nucleoside analog. The process involves a series of chemical transformations to construct the 2,3-dideoxy-4-thioribofuranosyl carbohydrate intermediate. nih.govresearchgate.net This method has been successfully employed in the synthesis of a variety of purine (B94841) and pyrimidine (B1678525) 2',3'-dideoxy-4'-thionucleoside analogues. nih.govresearchgate.net

Synthesis of 2,3-dideoxy-4-thioribofuranosyl Carbohydrate Precursors

The synthesis of the key 2,3-dideoxy-4-thioribofuranosyl carbohydrate precursor is a critical step. nih.gov Starting from L-glutamic acid, a multi-step process is utilized to form this essential intermediate. nih.govresearchgate.net This precursor can then be coupled with various nucleic acid bases to generate the desired 4'-thionucleosides. Alternative strategies for synthesizing 4'-thionucleoside precursors include Pummerer-type reactions and intramolecular cyclization of thioaminals. mdpi.com The Pummerer reaction involves the oxidation of tetrahydrothiophenes followed by the addition of a nucleobase to the resulting thionium (B1214772) ion. mdpi.com Another approach involves the ring-opening of a thioepoxide to form a thiofuranoside, which is then converted to the thionucleoside. mdpi.com

Chemical Synthesis of 2',3'-Dideoxyisoguanosine from Guanosine (B1672433) and Related Intermediates

The synthesis of 2',3'-dideoxyisoguanosine from guanosine presents its own set of challenges due to the high polarity and poor solubility of the intermediates. nih.gov A reported synthesis addresses these issues by utilizing a triprotected isoguanosine (B3425122) derivative. nih.gov This strategy involves the transformation of the 2',3'-vicinal diol in the ribose sugar moiety into an olefin via a radical reaction with tributyltin hydride (Bu3SnH) through a bisxanthate intermediate. nih.gov The protecting groups for the 2-oxo and 6-amino positions are conveniently removed during the reduction of the olefin in the ribose, streamlining the process. nih.gov The final step involves the removal of the 5'-O-TBDMS protecting group to yield 2',3'-dideoxyisoguanosine. nih.gov

Phosphoramidite (B1245037) Chemistry in the Construction of Modified Nucleosides

Phosphoramidite chemistry, first introduced in the early 1980s, is a cornerstone of modern oligonucleotide synthesis. twistbioscience.comwikipedia.org This method allows for the sequential and highly efficient addition of nucleosides, including modified ones, to a growing DNA or RNA chain. twistbioscience.comaragen.com Nucleoside phosphoramidites are derivatives of natural or synthetic nucleosides where reactive hydroxyl and amino groups are protected to prevent unwanted side reactions. wikipedia.org

These phosphoramidite building blocks contain a phosphite (B83602) group instead of a phosphate (B84403) and are activated by an acidic azole catalyst, such as 1H-tetrazole, to react with the free hydroxyl group of the growing oligonucleotide chain. wikipedia.orgaragen.com This method provides tight control over the synthesis and allows for the incorporation of a wide variety of modifications to the nucleobase, sugar, or phosphate backbone. nih.gov The stability of phosphoramidites under anhydrous conditions and their rapid reaction in the presence of an activator make them ideal for automated solid-phase synthesis. wikipedia.org This technology is crucial for producing modified oligonucleotides for research, diagnostic, and therapeutic purposes. aragen.comnih.gov

Prodrug Development Strategies for Enhanced Cellular Delivery

To improve the cellular uptake and subsequent activation of nucleoside analogs like 4'-thio-2',3'-dideoxyguanosine, prodrug strategies are often employed. These strategies involve masking the phosphate group to create more lipophilic molecules that can more easily cross cell membranes.

Synthesis and Evaluation of 5'-Phosphate Diesters and Phosphonothionate Conjugates

One common prodrug approach is the synthesis of 5'-phosphate diesters. For instance, the bis(pivaloyloxymethyl) [bis(POM)] phosphate prodrug of 2'-deoxy-4'-thioadenosine (B12069006) has been synthesized. acs.org This involves a Mitsunobu coupling between a bis(POM)-phosphate and the purine nucleoside. acs.org Another strategy involves the use of S-acyl-2-thioethyl (SATE) groups to create bis(SATE)-monophosphate prodrugs. acs.org

Phosphonothionate conjugates represent another class of prodrugs. The synthesis of these compounds can be complex, but they offer potential advantages in terms of stability and cellular delivery. Research in this area continues to explore different linker and conjugate moieties to optimize the delivery and efficacy of nucleoside analogs.

Approaches to Bypass Initial Phosphorylation Steps via Phosphorylated Nucleoside Prodrugs

The therapeutic efficacy of nucleoside analogues like this compound is contingent on their intracellular conversion to the active triphosphate form. This bioactivation is a sequential process catalyzed by host cell kinases, with the initial phosphorylation to the 5'-monophosphate often being the rate-limiting step. To circumvent this hurdle and enhance the pharmacological profile of these agents, various prodrug strategies have been developed. These approaches aim to deliver the pre-phosphorylated nucleoside analogue into the cell, thus bypassing the initial, and often inefficient, enzymatic phosphorylation.

One prominent strategy involves the masking of the monophosphate group with lipophilic moieties, creating a prodrug that can more readily diffuse across the cell membrane. Once inside the cell, these masking groups are cleaved by intracellular enzymes, releasing the nucleoside monophosphate. Common examples of these "pronucleotide" or "ProTide" approaches include phosphoramidates, bis(S-acyl-2-thioethyl) (SATE) esters, and bis(pivaloyloxymethyl) (POM) esters. acs.orgnih.gov

For instance, the ProTide approach involves the derivatization of the nucleoside monophosphate with an amino acid ester and an aryl group, creating a phosphoramidate (B1195095). nih.gov This strategy has been successfully applied to a range of nucleoside analogues, enhancing their biological activity. nih.govresearchgate.net Upon cellular uptake, the ester and aryl groups are sequentially cleaved by cellular enzymes to release the nucleoside monophosphate. researchgate.net While not yet described specifically for this compound, the synthesis of 2′-C-methyl-4′-thionucleoside monophosphate prodrugs using a phosphoramidate approach has been reported. mdpi.com This suggests the feasibility of applying this methodology to this compound.

The general synthetic scheme for preparing a phosphoramidate prodrug of a 4'-thionucleoside is outlined below:

| Step | Description | Reagents and Conditions |

|---|---|---|

| 1 | Reaction of the parent nucleoside with a phosphorylating agent. | Phosphorus oxychloride (POCl3) in the presence of a base like triethylamine (B128534) (Et3N) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. nih.gov |

| 2 | Formation of the phosphoramidate intermediate. | Addition of an amino acid ester hydrochloride and an aryl alcohol (e.g., phenol (B47542) or a substituted phenol) to the activated nucleoside. nih.gov |

| 3 | Purification of the final prodrug. | Standard chromatographic techniques. |

Another established method is the bis(POM) prodrug approach. A synthesis of a 2'-deoxy-4'-thioadenosine bis(POM)-monophosphate prodrug has been accomplished through a Mitsunobu coupling between the purine nucleoside and a pre-formed bis(POM)-phosphate reagent. acs.orgnih.gov This demonstrates a viable pathway for creating monophosphate prodrugs of 4'-thionucleosides.

Synthetic Pathways for Related 4'-Thio-2',3'-dideoxynucleoside Analogues (e.g., 4'-thioddI, 4'-thioddC, 4'-thioAZT)

The synthetic methodologies developed for this compound have been extended to create a variety of congeneric analogues, where the guanine (B1146940) base is replaced by other purines or pyrimidines. These analogues are of significant interest for structure-activity relationship studies. Key examples include 4'-thiodideoxyinosine (4'-thioddI), 4'-thiodideoxycytidine (4'-thioddC), and 4'-thioazidothymidine (4'-thioAZT).

A seminal study by Secrist et al. described a unified synthetic strategy for these analogues starting from a common 2,3-dideoxy-4-thioribofuranosyl precursor, which is stereospecifically synthesized from L-glutamic acid. nih.gov This key intermediate is then coupled with the desired heterocyclic base to yield the target nucleoside analogue. nih.gov

Synthesis of 4'-thioddI and 4'-thioddC:

The synthesis of purine analogues such as 4'-thioddI typically involves the glycosylation of a suitable purine derivative. For pyrimidine analogues like 4'-thioddC, a silylated pyrimidine base is often used in the coupling reaction. nih.gov

| Analogue | Key Synthetic Step | Reagents and Conditions | Reference |

|---|---|---|---|

| 4'-thioddI | Coupling of the 4'-thio sugar with a 6-chloropurine (B14466) derivative. | Sodium salt of 6-chloropurine, 18-crown-6, in an appropriate solvent. | nih.gov |

| 4'-thioddC | Glycosylation of silylated cytosine with the activated 4'-thio sugar. | Persilylated cytosine, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst in a solvent like acetonitrile. | nih.gov |

Synthesis of 4'-thioAZT:

The synthesis of 4'-thioAZT, an analogue of the well-known anti-HIV drug zidovudine (B1683550) (AZT), follows a similar strategy. The key distinction lies in the introduction of the azido (B1232118) group at the 3'-position of the 4'-thiosugar moiety. This is typically achieved through nucleophilic substitution of a suitable leaving group, such as a mesylate or tosylate, with an azide (B81097) source.

A reported synthesis of 4'-thioAZT starts from a protected 4-thiofuranoid glycal. canterbury.ac.nz The synthesis involves a series of steps to introduce the necessary functional groups onto the sugar ring before coupling with the thymine (B56734) base.

The general approach for synthesizing these analogues highlights the versatility of the 4'-thiosugar chemistry, allowing for the creation of a diverse library of nucleoside derivatives for biological evaluation. mdpi.comnih.gov

Molecular and Cellular Pharmacological Mechanisms of Action

Intracellular Anabolism and Metabolic Activation

For 4'-Thio-2',3'-dideoxyguanosine to exert its effect, it must first be converted into its triphosphate derivative. This multi-step phosphorylation cascade is a critical determinant of its potency.

The initial step in the activation of this compound is its transport into the target cell. Like other nucleoside analogs, its uptake is generally mediated by specific nucleoside transporter proteins embedded in the cell membrane. Once inside the cell, it undergoes sequential phosphorylation, a process catalyzed by host cell kinases. This enzymatic cascade adds phosphate (B84403) groups to the 5'-hydroxyl position of the sugar moiety, converting the nucleoside into its monophosphate, then diphosphate, and finally its active triphosphate form.

The phosphorylation of nucleoside analogs is often initiated by deoxycytidine kinase (dCK), an enzyme with broad substrate specificity that can phosphorylate deoxycytidine, deoxyadenosine, and deoxyguanosine. However, studies on related 4'-thio-nucleoside analogs have indicated that the substitution of the 4'-oxygen with a sulfur atom can significantly reduce the compound's affinity as a substrate for dCK. This suggests that while dCK may play a role, its efficiency in phosphorylating this compound might be limited, and other cellular kinases could be involved in its activation.

Interaction with Nucleic Acid Polymerases

The structural similarity of 4'-Thio-ddGTP to the natural building block of DNA, deoxyguanosine triphosphate (dGTP), allows it to be recognized by DNA polymerases. However, a critical structural difference dictates its inhibitory action.

The fundamental principle behind the action of 2',3'-dideoxynucleosides is their ability to act as chain terminators during DNA synthesis. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the 5'-phosphate group of an incoming deoxynucleoside triphosphate. Crucially, this compound lacks a hydroxyl group at the 3' position of its sugar ring. wikipedia.orgbiosyn.com

When a DNA polymerase incorporates 4'-Thio-ddGTP into a nascent DNA strand, the absence of this 3'-hydroxyl group makes it impossible for the enzyme to add the next nucleotide. wikipedia.orgbiosyn.com This results in the premature termination of DNA chain elongation, a process that is central to its therapeutic effect.

A primary target for many dideoxynucleoside analogs is the reverse transcriptase enzyme of retroviruses, such as the human immunodeficiency virus (HIV). Reverse transcriptase is a unique DNA polymerase that synthesizes DNA from an RNA template. The triphosphate form of 2',3'-dideoxyguanosine (B1417426) (ddGTP) has been shown to be a potent inhibitor of HIV reverse transcriptase. nih.gov It acts as a competitive inhibitor with respect to the natural substrate, dGTP, and upon incorporation, leads to chain termination of the viral DNA. Given the structural similarities, it is highly probable that 4'-Thio-ddGTP functions through a similar mechanism, effectively halting the replication of the viral genome.

Potential Inhibition of Viral RNA Polymerases

While direct studies on the inhibitory action of this compound against viral RNA polymerases are not extensively detailed in current literature, the mechanism of action can be inferred from the behavior of similar nucleoside analogs. Nucleoside analogs function as a critical class of antiviral agents by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of the viral genome. nih.govresearchgate.net The primary mechanism of inhibition for many of these analogs is chain termination. sciety.org

Once inside a host cell, nucleoside analogs are phosphorylated to their active triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp. Due to the modification at the 2' or 3' position of the ribose sugar, such as the dideoxy nature of this compound, the incorporated analog lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide. This leads to the premature termination of RNA chain elongation, thereby halting viral replication. nih.gov

The replacement of the oxygen atom with sulfur at the 4'-position of the ribofuranose ring, as seen in 4'-thionucleosides, can influence the conformational and electronic properties of the nucleoside analog. nih.gov This modification may affect the efficiency of its phosphorylation by host cell kinases and its recognition and incorporation by the viral RdRp. The unique stereochemistry of the 4'-thio sugar can impact the binding affinity of the analog to the active site of the polymerase, potentially contributing to its inhibitory potency and selectivity. nih.gov

Interactions with Host Cellular Enzymes

Beyond their potential antiviral effects, deoxyguanosine nucleotide analogs can also interact with host cellular enzymes, most notably human telomerase.

Modulation of Human Telomerase Activity by Deoxyguanosine Nucleotide Analogs

Human telomerase is a reverse transcriptase that adds TTAGGG repeats to the 3' end of chromosomes, playing a crucial role in cellular immortalization, a hallmark of cancer cells. nih.gov Consequently, telomerase is a significant target for anticancer drug development. nih.govaacrjournals.org Several deoxyguanosine nucleotide analogs have been demonstrated to inhibit human telomerase activity. nih.gov

The triphosphate forms of analogs such as 2',3'-dideoxyguanosine and 6-thio-2'-deoxyguanosine (B1664700) have shown significant inhibitory effects on telomerase. nih.gov For instance, 6-thio-2'-deoxyguanosine 5'-triphosphate (6-thio-dGTP), once incorporated into the newly synthesized telomeric DNA, leads to telomere dysfunction. nih.govaacrjournals.org This occurs because the modified guanine (B1146940) base alters the structure of the telomere, causing it to be "uncapped" and recognized as damaged DNA, which can trigger cell growth arrest or apoptosis. aacrjournals.orgmaiabiotech.com

Research has shown that 6-thio-dGTP is efficiently recognized and incorporated by telomerase. aacrjournals.org Following its incorporation, it impedes the synthesis of additional telomeric repeats. biorxiv.orgbiorxiv.org This does not necessarily cause the immediate dissociation of the telomerase enzyme but can result in a stalled, non-productive complex. biorxiv.orgbiorxiv.org The inhibitory concentration of these analogs is a key parameter in evaluating their potential as therapeutic agents.

| Deoxyguanosine Nucleotide Analog | Mechanism of Action | Effect on Telomerase | Reference |

|---|---|---|---|

| 2',3'-dideoxyguanosine 5'-triphosphate | Competitive Inhibition/Chain Termination | Inhibited telomerase activity by 50% at concentrations 2 to 9 times that of dGTP. | nih.gov |

| 6-thio-2'-deoxyguanosine 5'-triphosphate (T-dGTP) | Incorporation and Chain Termination | Incorporated by telomerase, followed by little extension of the DNA chain. | nih.gov |

| Carbovir 5'-triphosphate | Competitive Inhibition | Inhibited telomerase activity by 50% at concentrations 2 to 9 times that of dGTP. | nih.gov |

| D-carbocyclic-2'-deoxyguanosine 5'-triphosphate (D-CdG-TP) | Competitive Inhibition | Inhibited telomerase activity by 50% at concentrations 2 to 9 times that of dGTP. | nih.gov |

Stereoselectivity of Enzyme-Nucleotide Analog Interactions

The interaction between nucleotide analogs and enzymes often exhibits a high degree of stereoselectivity. This means that the spatial arrangement of atoms in the analog molecule is critical for its recognition and binding by the enzyme's active site. Human telomerase has demonstrated stereoselectivity for its nucleotide substrates. nih.gov

A clear example of this is the differential inhibition of telomerase by the enantiomers of carbocyclic-2'-deoxyguanosine 5'-triphosphate (CdG-TP). The D-enantiomer (D-CdG-TP) is a potent inhibitor of telomerase, whereas the L-enantiomer is significantly less inhibitory. nih.gov This indicates that the active site of human telomerase has a specific three-dimensional conformation that preferentially accommodates the D-form of this nucleotide analog.

The stereochemistry of the sugar moiety, including the substitution of the endocyclic oxygen with sulfur in 4'-thionucleosides, plays a crucial role in determining the molecule's preferred conformation. nih.gov The synthesis of 4'-thiofuranosides can result in different diastereoisomers, and their reactivity and interaction with enzymes can vary significantly. nih.gov This stereoselectivity is a key consideration in the design and development of nucleoside analogs as therapeutic agents, as it directly impacts their efficacy and potential for off-target effects.

| Compound | Enantiomer | Telomerase Inhibition | Reference |

|---|---|---|---|

| Carbocyclic-2'-deoxyguanosine 5'-triphosphate (CdG-TP) | D-enantiomer | Potent inhibitor | nih.gov |

| L-enantiomer | Far less inhibitory | nih.gov |

In Vitro Antiviral Spectrum and Structure Activity Relationships

Activity Against Human Immunodeficiency Virus (HIV) In Vitro

The in vitro anti-HIV activity of dideoxynucleoside analogs is a cornerstone of retroviral research. The evaluation of 4'-Thio-2',3'-dideoxyguanosine has been conducted in various cell systems to ascertain its inhibitory potential against HIV replication.

Studies have demonstrated that 2',3'-dideoxyguanosine (B1417426), the parent compound of the thio-analog, exhibits anti-HIV activity in H-9 and MT-2 human T-cell lines. nih.gov While specific data for the 4'-thio derivative against a wide array of cell lines for both HIV-1 and HIV-2 are not extensively detailed in the provided search results, the general class of 2',3'-dideoxynucleosides has been shown to be potent inhibitors of both HIV-1 and HIV-2. nih.gov This suggests that this compound likely shares this broad anti-HIV spectrum. Further research would be needed to fully characterize its activity in cell lines such as CEM, MT-4, and peripheral blood mononuclear cells (PBMCs).

The antiviral effect of 2',3'-dideoxyguanosine against HIV has been established to be dose-dependent, with an effective dose for 50% inhibition (ED50) reported to be in the range of 0.1-1.0 µM in H-9 and MT-2 cells. nih.gov While specific dose-response curves for this compound are not available in the provided results, it is a common characteristic of antiviral nucleoside analogs that their inhibitory effect on viral replication increases with higher concentrations until a plateau is reached or cellular toxicity becomes a limiting factor.

Direct comparative studies detailing the potency of this compound against other well-known dideoxynucleosides such as 2',3'-dideoxyadenosine (B1670502) (ddA), 2',3'-dideoxycytidine (ddC), and 2',3'-dideoxyinosine (ddI) are not extensively covered in the available literature. However, it is known that various 2',3'-dideoxynucleosides exhibit promising in vitro activity against HIV. nih.gov The relative potency of these analogs can vary depending on the specific cell line used and the viral strain being tested. For instance, thioguanine, a related thiopurine, has shown substantial inhibition of HIV replication with an IC50 of 0.035 µM in human lymphocyte cultures. nih.gov

Evaluation Against Other Viral Pathogens In Vitro

The antiviral screening of this compound has extended beyond HIV to other significant viral pathogens, leveraging the common mechanism of action of nucleoside analogs in inhibiting viral polymerases.

Regarding its activity against HBV, 2',3'-dideoxyguanosine has been identified as a potent inhibitor of HBV replication in vitro. nih.gov In Hep G2-derived hepatoblastoma cells (2.2.15), it was found to be the most potent among the tested dideoxynucleosides, reducing viral replication by up to 95%. nih.gov The mechanism is believed to be the suppression of reverse transcription in the HBV replication cycle. nih.gov

While direct evidence for the anti-HCV activity of this compound is limited in the provided search results, a novel phosphoramidate (B1195095) prodrug of a modified 2',3'-dideoxy-2'-α-fluoro-2'-β-C-methyl guanosine (B1672433) has demonstrated potent anti-HCV activity against multiple genotypes with EC50 values ranging from 0.39 to 1.1 µM. nih.gov This suggests that guanosine-based dideoxynucleoside analogs can be effective against HCV, and the 4'-thio modification could potentially modulate this activity.

Information regarding the specific activity of this compound against Murine Sarcoma Virus (MSV) is not available in the provided search results. However, related studies on other nucleoside analogs provide some context. For instance, vitamin A has been shown to have an antiviral action against Moloney sarcoma virus in mice. nih.gov

Structure-Activity Relationship (SAR) Studies of 4'-Thio-2',3'-dideoxynucleosides

The exploration of 4'-thio-2',3'-dideoxynucleosides as potential antiviral agents has led to extensive structure-activity relationship (SAR) studies. These investigations systematically modify the nucleobase and the sugar moiety of the parent compound, this compound, to understand how these changes influence antiviral efficacy and to identify analogues with improved potency and selectivity.

Impact of Nucleobase Modifications on Antiviral Efficacy

Modifications to the heterocyclic base attached to the 4'-thiosugar ring have a profound impact on the antiviral spectrum and potency of 4'-thio-2',3'-dideoxynucleosides. Research has demonstrated that a variety of purine (B94841) and pyrimidine (B1678525) analogues exhibit a range of activities against several viruses.

A series of 2'-deoxy-4'-thio purine nucleosides were synthesized and evaluated for their antiviral activity. Several of these compounds demonstrated significant potency against Hepatitis B Virus (HBV) and Human Cytomegalovirus (HCMV). nih.gov The lead compound from this series, 2-amino-6-(cyclopropylamino)purine 2'-deoxy-4'-thioriboside, was identified as the most potent and selective agent against HCMV and HBV replication in vitro. nih.gov However, this promising analogue also exhibited nephrotoxicity in vivo, highlighting a potential limitation. nih.gov

In the realm of pyrimidine analogues, strategic modifications have also yielded compounds with notable antiviral effects. For instance, the synthesis of (E)-5-(2-bromovinyl)-4'-thio-2'-deoxyuridine resulted in a compound with significant activity against certain herpesviruses. nih.gov In contrast, 4'-thiothymidine (B166157) was found to be toxic, while 3'-azido-4'-thiodeoxythymidine showed neither toxicity nor detectable biological activity. nih.gov

These findings underscore the critical role of the nucleobase in determining the biological activity of 4'-thio-2',3'-dideoxynucleosides. The nature of the base, including its size, shape, and substituent groups, dictates the interaction of the nucleoside analogue with viral enzymes, such as polymerases and kinases, which are essential for its activation and mechanism of action.

| Compound | Target Virus | Activity | Reference |

|---|---|---|---|

| 2-amino-6-(cyclopropylamino)purine 2'-deoxy-4'-thioriboside | HCMV, HBV | Potent and selective | nih.gov |

| (E)-5-(2-bromovinyl)-4'-thio-2'-deoxyuridine | Herpesviruses | Significant activity | nih.gov |

| 4'-thiothymidine | Not specified | Toxic | nih.gov |

| 3'-azido-4'-thiodeoxythymidine | Not specified | No detectable biological activity | nih.gov |

Influence of Sugar Moiety Modifications (e.g., Fluorination at 2' position) on Activity

Alterations to the 4'-thiosugar moiety, particularly at the 2'-position, have been a key strategy in the development of more potent and stable antiviral nucleoside analogues. The introduction of a fluorine atom at the 2'-position has been shown to significantly modulate the biological activity of 4'-thionucleosides.

A study on a series of L-2′-deoxy-2′-up-fluoro-4′-thionucleosides revealed that the thymine (B56734) analogue exhibited moderate activity against both Herpes Simplex Virus-1 (HSV-1) and Herpes Simplex Virus-2 (HSV-2). tandfonline.comnih.gov However, all the synthesized compounds in this particular series were found to be inactive against Human Immunodeficiency Virus-1 (HIV-1). tandfonline.com

In another investigation focusing on 2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides, several analogues demonstrated moderate to potent anti-HIV-1 activities. Specifically, the cytidine (B196190) and 2-fluoroadenosine (B10117) analogues were found to be particularly potent. capes.gov.br The introduction of a 2'-fluoro substituent can alter the conformation of the sugar ring and enhance the stability of the glycosidic bond, which may contribute to the observed antiviral effects. capes.gov.br

Further research into 2'-modified 4'-thionucleosides led to the development of the phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine. This compound displayed an EC50 of 2.99 μM against the Hepatitis C virus, indicating a significant level of antiviral activity. researchgate.net

| Compound | Target Virus | EC50 (μM) | Reference |

|---|---|---|---|

| 2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thiocytidine | HIV-1 | 1.3 | capes.gov.br |

| 2',3'-didehydro-2',3'-dideoxy-2'-fluoro-5-fluorocytidine | HIV-1 | 11.6 | capes.gov.br |

| 2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thioadenosine | HIV-1 | 8.1 | capes.gov.br |

| 2',3'-didehydro-2',3'-dideoxy-2'-fluoro-2-fluoroadenosine | HIV-1 | 1.2 | capes.gov.br |

| Phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine | Hepatitis C Virus | 2.99 | researchgate.net |

| L-2′-deoxy-2′-up-fluoro-4'-thiothymidine | HSV-1, HSV-2 | Moderate Activity | tandfonline.com |

Mechanisms of Resistance and Strategies for Counteraction

Viral Resistance to Dideoxynucleoside Analogues

Resistance to nucleoside reverse transcriptase inhibitors (NRTIs) is predominantly caused by the selection of specific mutations within the viral reverse transcriptase (RT) enzyme. These mutations alter the enzyme's active site, reducing the incorporation of the NRTI analogue or facilitating its removal from the terminated DNA chain.

One of the most significant mutations conferring resistance to many NRTIs is the M184V substitution in HIV-1 RT. This mutation involves the change of a methionine residue to a valine at codon 184. The M184V mutation confers high-level resistance to lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC). Studies on related 4'-thio-nucleosides have shown that this mutation also leads to cross-resistance. For instance, β-L-2'-Fluoro-4'-thio-dideoxycytidine (β-L-2'-F-4'-S-d4C) was found to be ineffective against HIV-1 variants harboring the M184V mutation. nih.gov Molecular modeling suggests that the valine side chain at position 184 creates steric hindrance with the unnatural L-sugar moiety of the analogue, destabilizing the enzyme-nucleotide complex and thus preventing efficient incorporation. nih.gov This mechanism is highly relevant for 4'-Thio-2',3'-dideoxyguanosine, suggesting it may also lose efficacy against M184V mutants.

Other key mutations and mutational complexes that confer broad NRTI resistance include:

Thymidine (B127349) Analogue Mutations (TAMs): This group includes mutations such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. stanford.edu TAMs are primarily selected by thymidine analogues like zidovudine (B1683550) (AZT) and stavudine (B1682478) (d4T). stanford.edu They confer resistance through an ATP-dependent mechanism that excises, or "unblocks," the chain-terminating nucleoside analogue from the end of the viral DNA, allowing DNA synthesis to resume. Although selected by thymidine analogues, they can contribute to cross-resistance against other NRTIs. nih.gov

K65R Mutation: This mutation is selected by several NRTIs, including tenofovir (B777), abacavir (B1662851), and didanosine (B1670492). It reduces the rate of incorporation of many NRTI triphosphates. Interestingly, the K65R mutation can increase susceptibility to AZT.

Q151M Complex: The Q151M mutation, often appearing with accessory mutations like A62V, V75I, F77L, and F116Y, confers high-level resistance to most NRTIs except for tenofovir. stanford.edu This complex enhances the enzyme's ability to discriminate between the natural deoxynucleotide and the nucleoside analogue.

The accumulation of these mutations leads to viral strains with varying degrees of resistance to the entire class of NRTI drugs.

Table 1: Key HIV-1 Reverse Transcriptase Mutations Conferring Resistance to NRTIs

| Mutation/Complex | Primary Selecting Drugs | Mechanism of Resistance | Potential Impact on this compound |

| M184V | Lamivudine (3TC), Emtricitabine (FTC) | Steric hindrance, preventing NRTI incorporation. | High likelihood of cross-resistance. nih.gov |

| K65R | Tenofovir (TDF), Abacavir (ABC), Didanosine (ddI) | Reduced incorporation of NRTI-TP. | Potential for reduced susceptibility. |

| TAMs (e.g., M41L, T215Y) | Zidovudine (AZT), Stavudine (d4T) | ATP-mediated excision of the chain-terminating NRTI. | Potential for reduced susceptibility via excision. |

| Q151M Complex | Zidovudine (AZT), Didanosine (ddI) | Enhanced discrimination against NRTI-TPs. stanford.edu | Potential for broad cross-resistance. |

For a dideoxynucleoside analogue like this compound to be active, it must be phosphorylated by host cell kinases into its triphosphate form. This intracellular activation is a critical step, and its inefficiency can be a form of drug resistance. The process relies entirely on the host cell's metabolic machinery.

Cross-Resistance Profiles Among Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Cross-resistance occurs when a mutation selected by one drug confers resistance to other drugs in the same class. Due to shared mechanisms of action, there is a significant degree of cross-resistance among NRTIs.

The M184V mutation is a prime example, causing high-level resistance to lamivudine and emtricitabine. As noted, related 4'-thio compounds show cross-resistance with this mutant, strongly suggesting that this compound would be similarly affected. nih.gov The presence of TAMs, selected by AZT and d4T, can also reduce the susceptibility to a broad range of NRTIs, including abacavir and didanosine. nih.gov Therefore, a virus that has developed resistance to AZT through the accumulation of TAMs may exhibit reduced sensitivity to this compound. Similarly, the Q151M complex is known to cause pan-NRTI resistance, and it is expected that it would also impact the activity of 4'-thio analogues. nih.gov

Conversely, some resistance profiles can induce sensitivity. The K65R mutation, while conferring resistance to tenofovir and abacavir, can increase the susceptibility of the virus to AZT. nih.gov The interplay between this compound and mutations like K65R would require specific investigation to determine if such antagonistic relationships exist.

Rational Design Approaches to Overcome Resistance

Overcoming drug resistance requires the rational design of new agents and strategies that can circumvent known resistance mechanisms.

One major strategy to overcome resistance linked to poor intracellular phosphorylation is the development of prodrugs. Prodrugs are modified versions of a drug that are designed to improve properties such as stability, solubility, or cellular uptake, and are converted into the active form inside the cell. nih.gov For nucleoside analogues, prodrug approaches aim to bypass the often inefficient initial phosphorylation step. researchgate.net

A successful strategy for other guanosine (B1672433) analogues, such as abacavir, has been to modify the guanine (B1146940) base. nih.gov A similar approach could be applied to this compound. For example, modifying the 6-position of the purine (B94841) ring can create a compound that is more readily metabolized to the monophosphate form, bypassing a potentially rate-limiting kinase step. nih.gov Another advanced prodrug strategy is the ProTide approach, which masks the monophosphate as a lipophilic phosphoramidate (B1195095). google.com This allows the monophosphate to enter the cell more easily before being enzymatically cleaved to release the active nucleotide monophosphate, thereby circumventing reliance on the initial, often inefficient, nucleoside kinase. nih.gov

The core structural modification of this compound—the replacement of the 4'-oxygen with sulfur—is itself an example of a rational design aimed at improving antiviral properties. The sulfur atom is larger than oxygen and alters the geometry and flexibility (sugar pucker) of the furanose ring. nih.gov This conformational change can affect how the molecule is recognized by both viral RT and host cell kinases.

To evade known resistance mutations, further modifications can be explored. The goal of such structural modifications is to design a molecule that fits within the altered active site of a resistant RT mutant but is a poor substrate for the excision mechanism associated with TAMs. For example, designing analogues that form more stable interactions with the active site of the M184V mutant RT could overcome the steric hindrance that typically confers resistance. By understanding the precise structural and conformational changes induced by resistance mutations in the viral RT, medicinal chemists can rationally design novel 4'-thio-nucleosides with substitutions on the sugar or base moiety that maintain potent activity against these resistant variants. frontiersin.org

Advanced Research Directions and Future Perspectives on 4 Thio 2 ,3 Dideoxyguanosine

Innovations in Stereoselective and Scalable Synthesis of 4'-Thio-2',3'-dideoxyguanosine and its Analogues

A significant advancement is the development of de novo synthetic strategies that build the 4'-thiosugar core from acyclic precursors. nih.gov This approach offers greater flexibility for introducing modifications at various positions of the sugar ring. One such method relies on an organocatalytic α-fluorination and aldol (B89426) reaction (αFAR) of α-heteroaryl acetaldehydes, followed by a streamlined process of reduction, mesylation, and a double displacement reaction with a sulfur source like sodium hydrosulfide (B80085) (NaSH). rsc.org This process has been successfully applied to the multigram-scale synthesis of both pyrimidine (B1678525) and purine (B94841) thionucleosides, demonstrating its scalability for potential pharmaceutical production. nih.gov

Another key area of innovation is the control of stereochemistry at the anomeric center (C1'), which is crucial for biological activity. Acyclic approaches where the nucleobase is attached prior to the cyclization event have shown promise. rsc.org For instance, the intramolecular SN2-like cyclization of acyclic thioaminals can be biased towards the desired β-anomer through kinetic resolution, yielding favorable diastereomeric ratios. mdpi.com Density Functional Theory (DFT) calculations have been employed to understand the steric and electronic factors that govern the transition states of these cyclization reactions, allowing for more rational reaction design. mdpi.com

These modern synthetic strategies are enabling the creation of diverse libraries of 4'-thionucleoside analogues, including those with modifications at the C2' and C4' positions, which are critical for exploring structure-activity relationships (SAR) and developing next-generation therapeutic agents. nih.gov

| Synthetic Strategy | Key Features | Advantages | Challenges |

| Ring-Opening Strategy | Starts with a protected lactone which is converted to a thioepoxide, followed by nucleophilic opening. mdpi.com | Established route. | Can involve multiple steps and challenging intermediates. |

| Acyclic Approach (Pre-glycosylation) | The nucleobase is attached to an acyclic sugar precursor before ring closure. rsc.org | High flexibility for modifications; allows for kinetic control of stereochemistry. mdpi.com | Cyclization efficiency can be hindered by bulky substituents. mdpi.com |

| Cyclic Approach (Post-glycosylation) | The thio-furanose ring is formed first, followed by N-glycosylation with the nucleobase. nih.gov | Effective for synthesizing purine analogues. mdpi.com | Anomeric selectivity during glycosylation can be challenging. |

| De Novo Synthesis (αFAR-based) | Builds the core from simple heteroaryl acetaldehydes via an aldol reaction. rsc.org | Scalable, demonstrated on multigram scale; allows for C2' modifications. nih.gov | Requires careful optimization of multiple reaction steps. |

Computational and Rational Drug Design Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of nucleoside analogues with improved potency and selectivity. These methods provide deep insights into the molecular interactions that govern biological activity, guiding synthetic efforts and reducing the need for extensive empirical screening.

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. frontiersin.orgwikipedia.org This approach offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS). nih.gov Once identified, these fragments can be optimized—grown, linked, or merged—to develop high-affinity ligands. nih.gov

In the context of nucleoside analogues like this compound, FBDD can be applied to identify novel scaffolds that interact with key pockets on target enzymes, such as viral polymerases or cellular kinases. The process typically involves:

Fragment Library Screening: A library of several thousand fragments (typically <300 Da) is screened using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography to detect weak binding events. drugdiscoverychemistry.com

Hit Validation and Characterization: The binding mode and affinity of the identified fragments are confirmed and characterized.

Structure-Guided Growth: Computational modeling and structural biology are used to guide the chemical elaboration of the fragment hit, growing it into unoccupied regions of the binding site to increase potency and selectivity. frontiersin.org

This methodology is particularly advantageous for developing inhibitors against challenging targets where HTS has failed, or for discovering ligands with novel binding modes. frontiersin.orgdrugdiscoverychemistry.com

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its target protein at an atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. mdpi.com For 4'-thionucleoside analogues, docking studies can elucidate how the replacement of oxygen with sulfur in the furanose ring affects interactions with the active site residues of a target enzyme. These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and conformational changes, helping to explain the compound's biological activity or lack thereof. d-nb.infonih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the enzyme-ligand complex over time, offering insights into its stability, flexibility, and the energetic landscape of binding. rsc.org MD simulations can:

Assess the stability of the docked conformation. nih.gov

Predict the impact of the 4'-thio modification on the sugar pucker conformation, which is critical for proper positioning within an enzyme's active site. mdpi.com

Together, these computational approaches provide a powerful framework for the rational design of 4'-thionucleoside analogues, enabling researchers to prioritize synthetic targets and generate hypotheses about their mechanism of action. rug.nl

Exploration of this compound as a Biochemical Research Tool

The unique properties conferred by the 4'-thio modification—notably enhanced stability against nuclease degradation—make these nucleosides valuable tools for biochemical and biotechnological research. mdpi.comoup.com They can be incorporated into nucleic acid strands to serve as probes for investigating biological processes or as components in advanced biotechnological applications.

Incorporating 4'-thionucleosides into DNA or RNA oligonucleotides creates powerful probes for studying nucleic acid metabolism. The increased resistance of the phosphodiester backbone near the 4'-thio substitution to cleavage by endo- and exonucleases allows researchers to study enzyme-substrate interactions with greater precision. nih.gov

These modified oligonucleotides can be used to:

Inhibit Enzymes: Oligonucleotides containing 4'-thionucleosides can act as inhibitors for enzymes involved in nucleic acid processing. For example, DNA containing 4'-thio-2'-deoxycytidine has been shown to inhibit methylation by methyltransferase, providing a tool to study epigenetic mechanisms. nih.gov

Probe Metabolic Pathways: Analogues such as 5-ethynyl-4'-thiouridine serve as chemical probes that can be metabolically incorporated into newly synthesized RNA. Subsequent "click" chemistry reactions can attach fluorescent tags, allowing for the visualization and quantification of RNA synthesis in living cells. nih.gov This provides a powerful method to investigate transcriptional dynamics under various cellular conditions.

Modulate Gene Expression: As components of antisense oligonucleotides or short interfering RNAs (siRNAs), 4'-thionucleosides can enhance the stability and longevity of these therapeutic agents, improving their ability to modulate gene expression. nih.govresearchgate.net

The stability and unique structural features of 4'-thionucleosides make them suitable for various biotechnological procedures, including advanced sequencing methods and combinatorial chemistry.

One significant application is in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, which is used to identify high-affinity RNA or DNA aptamers for specific targets. oup.com The incorporation of 4'-thionucleoside triphosphates (4'-thioNTPs) into the nucleic acid library can produce aptamers with enhanced nuclease resistance, making them more robust for diagnostic and therapeutic applications. oup.com

While not yet standard, the principles of DNA sequencing by synthesis (e.g., pyrosequencing) rely on the controlled incorporation of nucleotides. youtube.com Modified nucleosides, including dideoxynucleotides which lack a 3'-hydroxyl group, are fundamental as chain terminators. The unique properties of this compound could potentially be exploited in novel sequencing or nucleic acid synthesis protocols. Its incorporation would terminate the growing DNA chain, and the presence of the sulfur atom could offer an alternative method for detection or manipulation. Further research is needed to explore its compatibility with various DNA polymerases and its potential for developing new sequencing technologies. researchgate.net

| Application | Utility of 4'-Thio modification | Example |

| Nucleic Acid Metabolism Probe | Enhanced nuclease resistance allows for longer-lasting probes. nih.gov | Monitoring RNA synthesis in cells using 5-ethynyl-4'-thiouridine. nih.gov |

| Enzyme Inhibition | Acts as a stable analogue to compete with natural substrates. nih.gov | Inhibition of DNA methyltransferase by 4'-thio-modified DNA. nih.gov |

| Antisense/RNAi Technology | Increases the in-vivo stability and half-life of therapeutic oligonucleotides. nih.govresearchgate.net | Development of more robust siRNAs for gene silencing. |

| SELEX Aptamer Generation | Produces nuclease-resistant aptamers with improved stability for diagnostic or therapeutic use. oup.com | Selection of thioRNA aptamers against human α-thrombin. oup.com |

Potential Broader Therapeutic Applications (e.g., in Cancer Research, Cell Signaling Pathways)

Despite significant interest in the therapeutic applications of modified nucleosides, a comprehensive review of existing scientific literature reveals a notable absence of research into the potential of this compound in cancer research and the modulation of cell signaling pathways. Extensive searches of scholarly articles and clinical trial databases did not yield any specific studies investigating the efficacy or mechanisms of this particular compound in oncological or cell signaling contexts.

The field of 4'-thionucleosides, as a class, has shown promise in antitumor applications. For instance, compounds such as 4'-thio-2'-deoxycytidine (TdCyd) and 5-aza-4'-thio-2'-deoxycytidine (B3060956) (aza-T-dCyd) have been investigated for their anticancer properties. researchgate.net Similarly, other derivatives like 4'-thio-DMDC and 4'-thioFAC have demonstrated cytotoxic effects against various cancer cell lines, primarily through the inhibition of DNA synthesis. nih.govnih.gov Another related molecule, 6-thio-2'-deoxyguanosine (B1664700), has been shown to target telomerase, an enzyme crucial for the survival of many cancer cells. researchgate.netnih.govnih.govmaiabiotech.com

These findings in related compounds could theoretically suggest potential avenues of investigation for this compound. Its structural similarity to other biologically active nucleoside analogs implies that it could potentially interfere with DNA replication or other cellular processes vital for cancer cell proliferation. However, without direct experimental evidence, any proposed anticancer activity or influence on cell signaling remains purely speculative.

The lack of published research on this compound in these broader therapeutic areas represents a significant knowledge gap. Future research endeavors could focus on in vitro screening of this compound against a panel of cancer cell lines to ascertain any cytotoxic or cytostatic effects. Should any activity be observed, subsequent mechanistic studies would be warranted to identify its molecular targets and the signaling pathways it may modulate. Such research would be essential to determine if this compound holds any promise as a future therapeutic agent in oncology or other diseases characterized by aberrant cell signaling.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4'-Thio-2',3'-dideoxyguanosine, and how can regioselective sulfur introduction be optimized?

- Methodological Answer : Regioselective sulfur incorporation at the 4'-position requires careful protection/deprotection strategies. For example, in analogous syntheses, the 2'-hydroxyl group is protected using tert-butyldiphenylsilyl chloride (tBuPh₂SiCl), while the 3'-position undergoes sulfhydryl substitution via nucleophilic displacement with potassium thioacetate (KSAc) in DMF at 60°C . Optimization involves controlling reaction temperatures (e.g., reflux in acetone for bromide displacement) and selecting orthogonal protecting groups (e.g., 4,4′-dimethoxytrityl for 5′-OH protection) to avoid side reactions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing sulfur-modified nucleosides like this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming molecular weights (e.g., [M+Na⁺] adducts), while ¹H/¹³C NMR spectroscopy resolves regiochemical outcomes, particularly distinguishing thiolated carbons (~58–86 ppm for sugar moieties) . Reverse-phase HPLC with UV detection (λ = 260 nm) monitors purity, and phosphoramidite intermediates are validated via ³¹P NMR .

Q. What protection strategies are effective for hydroxyl groups during this compound synthesis?

- Methodological Answer : The 5′-OH group is typically protected with acid-labile dimethoxytrityl (DMT) groups, while 2′-OH can be shielded using tert-butyldiphenylsilyl (TBDPS) or 2′-O-methyl modifications. Deprotection is achieved via fluoride-based reagents (e.g., Bu₄NF·3H₂O) or acetic acid . For 3′-thiolation, transient protection with acetyl groups (e.g., KSAc) prevents oxidation during solid-phase oligonucleotide synthesis .

Advanced Research Questions

Q. How does the 4'-thio modification influence hydrogen-bonding interactions in RNA catalysis compared to oxygen analogs?

- Methodological Answer : Atomic mutation cycles using 3′-S-phosphorothiolate linkages can probe hydrogen-bonding roles. For instance, replacing 3′-O with 3′-S in guanosine cofactors (e.g., Tetrahymena ribozyme studies) revealed no energetic penalty when adjacent 2′-OH was methoxylated, suggesting the 2′-OH donates a hydrogen bond independent of the 3′-leaving group . Comparative kinetics (e.g., kobs measurements under single-turnover conditions) and thermodynamic profiling (ΔΔG‡ analysis) are critical for such mechanistic insights .

Q. How to resolve contradictory data regarding the bioactivity of this compound derivatives in antiviral studies?

- Methodological Answer : Contradictions often arise from divergent synthetic routes (e.g., sulfur source purity) or cellular uptake variations. Standardized assays (e.g., HIV-1 RT inhibition or cytotoxicity in MT-4 cells) with LC-MS quantification of intracellular metabolite levels are recommended. For example, analogs with 2′-O-methyl-3′-thio modifications showed reduced off-target effects compared to unmodified dideoxy derivatives, highlighting the need for controlled bioactivity studies .

Q. How to design atomic mutation cycles using this compound to study enzyme catalytic metal ion requirements?

- Methodological Answer : Phosphorothiolate-containing oligonucleotides are used in metal ion rescue experiments. By comparing cleavage rates of 3′-S vs. 3′-O substrates in the presence/absence of thiophilic metals (e.g., Mn²⁺ or Cd²⁺), researchers can identify metal-dependent catalytic steps. For example, in group I intron ribozymes, 3′-S substitutions showed no metal ion rescue, ruling out direct coordination to the 3′-leaving group .

Methodological Notes

- Synthesis Optimization : Yields improve with stepwise purification (e.g., silica gel chromatography after each coupling) and anhydrous conditions for phosphoramidite reactions .

- Data Analysis : Use software like KinTek Explorer for kinetic modeling of ribozyme cleavage data or MestReNova for NMR spectral deconvolution .

- Contradiction Mitigation : Replicate syntheses with independent batches and validate bioassays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.